molecular formula C12H24N2O3 B13163482 Tert-butyl 3-(1-aminobutan-2-YL)-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-(1-aminobutan-2-YL)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B13163482
M. Wt: 244.33 g/mol
InChI Key: NNAJDKSQLJMGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring. The presence of both hydroxyl and amino functional groups makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with 1-aminobutan-2-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve the desired quality of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Tetrahydrofuran, dimethylformamide

    Bases: Sodium hydride, potassium carbonate

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Regeneration of hydroxyl derivatives

    Substitution: Formation of substituted azetidine derivatives

Scientific Research Applications

Tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The presence of the hydroxyl and amino groups allows for versatile binding interactions, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(1-aminobutan-2-yl)azetidine-1-carboxylate
  • Tert-butyl N-(1-aminobutan-2-yl)carbamate
  • Tert-butyl carbamate

Uniqueness

Tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of both hydroxyl and amino functional groups on the azetidine ring. This dual functionality allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 3-(1-aminobutan-2-yl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-5-9(6-13)12(16)7-14(8-12)10(15)17-11(2,3)4/h9,16H,5-8,13H2,1-4H3

InChI Key

NNAJDKSQLJMGNP-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CN(C1)C(=O)OC(C)(C)C)O

Origin of Product

United States

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